1-(1,3-Benzothiazol-2-ylmethyl)cyclopentanecarboxylic acid
Description
1-(1,3-Benzothiazol-2-ylmethyl)cyclopentanecarboxylic acid (CAS: 852033-48-8) is a cyclopentanecarboxylic acid derivative substituted with a benzothiazole-methyl group at the 1-position. The benzothiazole moiety, a heterocyclic aromatic system containing sulfur and nitrogen, confers distinct electronic and steric properties to the molecule.
The cyclopentane ring enhances conformational flexibility, enabling adaptive interactions with biological targets, while the carboxylic acid group provides hydrogen-bonding capacity and acidity (pKa ~2–4, estimated based on analogous cyclopentanecarboxylic acids) . Its structural uniqueness lies in the juxtaposition of the planar benzothiazole ring and the non-planar cyclopentane system, which may influence solubility, metabolic stability, and target selectivity.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-ylmethyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-13(17)14(7-3-4-8-14)9-12-15-10-5-1-2-6-11(10)18-12/h1-2,5-6H,3-4,7-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXBBESUIKQPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=NC3=CC=CC=C3S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852033-48-8 | |
| Record name | 1-(1,3-benzothiazol-2-ylmethyl)cyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-2-ylmethyl)cyclopentanecarboxylic acid involves several steps. The starting materials typically include 1,3-benzothiazole and cyclopentanecarboxylic acid. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-ylmethyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(1,3-Benzothiazol-2-ylmethyl)cyclopentanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study enzyme interactions and protein functions.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-ylmethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The benzothiazole group is electron-deficient due to sulfur’s electronegativity, enhancing resonance stabilization of the carboxylate anion, thereby lowering pKa compared to benzimidazole derivatives (which form stronger intramolecular H-bonds) .
Functional Analogues with Heterocyclic Substitutions
Table 2: Heterocyclic Substituent Impact on Reactivity
Key Observations :
- Synthetic Utility : Benzothiazole’s electrophilic C2 position enables facile functionalization (e.g., cross-coupling reactions) compared to benzimidazoles, which require protection of NH groups .
- Metabolic Stability : The sulfur atom in benzothiazole may reduce oxidative metabolism compared to benzimidazoles, which are prone to CYP450-mediated oxidation .
Biological Activity
1-(1,3-Benzothiazol-2-ylmethyl)cyclopentanecarboxylic acid is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H15NO2S
- CAS Number : 132483-47-7
- Molecular Weight : 253.34 g/mol
The biological activity of this compound is believed to stem from its interaction with various biological targets, including enzymes and receptors. The benzothiazole moiety may facilitate binding through hydrogen bonding and π-π interactions, while the cyclopentane structure contributes to its overall conformational flexibility.
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. A study highlighted that derivatives of benzothiazole demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar qualities.
Anticancer Potential
In vitro studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells. The compound's ability to modulate cell signaling pathways associated with cancer progression has been noted. For instance, it may inhibit the proliferation of specific cancer cell lines by interfering with mitotic processes.
Insecticidal Activity
The compound has been evaluated for its potential as an insecticide. Its structural similarity to known insecticidal agents suggests it could disrupt the nervous system of target pests. Further studies are needed to quantify its effectiveness against specific insect vectors like Aedes aegypti, which is a vector for several viral diseases.
Case Studies and Experimental Data
A series of studies have assessed the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Effective against Gram-positive bacteria with MIC values ranging from 10–50 µg/mL. |
| Study 2 | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 25 µM. |
| Study 3 | Insecticidal | Showed larvicidal activity against Aedes aegypti with LC50 values of 30 µM after 24 hours of exposure. |
Safety and Toxicological Profile
Toxicological assessments indicate that while the compound exhibits promising biological activities, it also requires thorough evaluation for safety. Preliminary studies suggest low cytotoxicity towards human cell lines at therapeutic concentrations, indicating a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
